DJ001

Descripción

Propiedades

IUPAC Name |

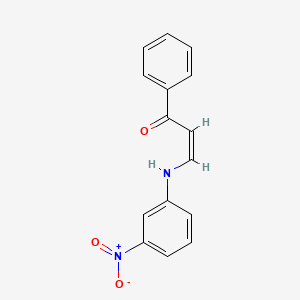

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTJWWUGQKIRCL-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric PTPσ Inhibitor DJ001: A Deep Dive into its Mechanism of Action for Hematopoietic Stem Cell Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-type protein tyrosine phosphatase sigma (PTPσ) has emerged as a critical negative regulator of hematopoietic stem cell (HSC) self-renewal and regeneration. The small molecule DJ001, a non-competitive, allosteric inhibitor of PTPσ, has demonstrated significant potential in promoting the recovery of HSCs following myelosuppressive insults. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols for key assays and comprehensive data summaries are presented to support further research and development in this promising therapeutic area.

Core Mechanism of Action: Allosteric Inhibition of PTPσ

This compound functions as a highly specific and selective non-competitive, allosteric inhibitor of PTPσ.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket located between the two phosphatase domains of PTPσ. This binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity without directly competing with the substrate. This allosteric mechanism contributes to the high specificity of this compound for PTPσ, with minimal off-target effects on other phosphatases.[1]

Signaling Pathway of this compound-Mediated PTPσ Inhibition

The inhibition of PTPσ by this compound initiates a downstream signaling cascade that ultimately promotes HSC survival and regeneration. A key event in this pathway is the activation of the RhoGTPase, RAC1, and the subsequent induction of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2]

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 1.43 µM | [1] |

Table 2: In Vitro Efficacy of this compound in Hematopoietic Stem and Progenitor Cells (HSPCs)

| Cell Type | Treatment | Effect | Reference |

| Murine Bone Marrow (BM) KSL cells | 5-1000 ng/mL this compound for 3-7 days | Increased percentages and numbers of BM KSL cells. | |

| Murine BM KSL cells | 1 µg/mL this compound for 3 days (post-irradiation) | Increased recovery of colony-forming cells (CFCs) and CFU-GEMM colonies. | |

| Human BM CD34+ cells | 5 µg/mL this compound for 36-72 hours (post-irradiation) | Increased recovery of viable CD34+CD38- cells and CFU-GEMMs.[2] |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Irradiation-Induced Myelosuppression

| Administration | Dosage | Effect | Reference |

| Subcutaneous injection | 10 mg/kg | Significantly decreased the percentage of apoptotic BM KSL cells 24 hours post-total body irradiation (TBI). | |

| Subcutaneous injection | 5 mg/kg daily for 10 days post-TBI | >2-fold increase in peripheral blood white blood cells, neutrophils, and lymphocytes. Accelerated recovery of BM KSL cells and myeloid progenitors.[2] |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound.

PTPσ Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound on PTPσ.

Caption: PTPσ enzymatic assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human PTPσ protein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Prepare a stock solution of the substrate, p-Nitrophenyl Phosphate (pNPP), in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the PTPσ enzyme solution to each well.

-

Add 10 µL of the this compound dilution or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 70 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

-

Data Analysis:

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

In Vivo Murine Model of Hematopoietic Regeneration

This protocol describes the in vivo evaluation of this compound's efficacy in promoting hematopoietic recovery in mice following total body irradiation (TBI).

Caption: In vivo experimental workflow.

Protocol:

-

Animal Model:

-

Use age- and sex-matched C57BL/6 mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Irradiation:

-

Expose the mice to a single dose of total body irradiation (TBI), typically 750 cGy, using a cesium-137 irradiator.

-

-

Treatment:

-

Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).

-

Beginning on day +1 post-TBI, administer this compound (e.g., 5 mg/kg) or the vehicle control subcutaneously once daily for a specified period (e.g., 10 days).[2]

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for survival and signs of toxicity.

-

At predetermined time points (e.g., day +10), collect peripheral blood via retro-orbital bleeding for complete blood counts.

-

Euthanize a cohort of mice and harvest bone marrow from the femurs and tibias.

-

-

Analysis:

-

Analyze peripheral blood samples for white blood cell, neutrophil, and lymphocyte counts.

-

Perform flow cytometry on bone marrow cells to quantify hematopoietic stem and progenitor cell populations (e.g., KSL cells: c-kit+Sca-1+Lin-).

-

Conduct colony-forming unit (CFU) assays on bone marrow cells to assess the regenerative capacity of hematopoietic progenitors.

-

Pharmacokinetic Profile

Currently, there is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize the pharmacokinetic profile of this compound to support its clinical development.

Conclusion

This compound represents a promising therapeutic candidate for promoting hematopoietic regeneration. Its novel allosteric mechanism of PTPσ inhibition leads to the activation of pro-survival signaling pathways in hematopoietic stem cells. The robust preclinical in vitro and in vivo data underscore its potential for clinical translation in contexts such as post-chemotherapy or radiotherapy recovery. Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to pave the way for human clinical trials.

References

The Function of DJ-1 (PARK7) in Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of DJ-1, also known as Parkinsonism Associated Deglycase (PARK7), in the complex process of hematopoiesis. While historically studied for its association with neurodegenerative diseases, recent evidence highlights DJ-1's critical functions in hematopoietic stem cell (HSC) maintenance, erythropoiesis, and the pathophysiology of hematological malignancies like Myelodysplastic Syndromes (MDS). This document details the molecular functions of DJ-1, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways it modulates.

Core Functions of DJ-1 in a Hematopoietic Context

DJ-1 is a highly conserved, multifunctional protein that belongs to the peptidase C56 family.[1][2] Its primary roles relevant to hematopoiesis center on cellular defense against oxidative stress and the regulation of apoptosis.

-

Redox-Sensitive Chaperone and Antioxidant: DJ-1 functions as a sensor for oxidative stress.[1][2] Upon exposure to reactive oxygen species (ROS), a highly reactive cysteine residue (C106) is oxidized, triggering a conformational change that enhances its protective functions.[1][3] DJ-1 can directly scavenge hydrogen peroxide and protect cells from ROS-induced damage.[4][5] This antioxidant capacity is crucial in hematopoiesis, a process characterized by high metabolic activity and potential for significant ROS production.

-

Regulation of Apoptosis: DJ-1 plays a significant role in controlling programmed cell death. It can inhibit apoptosis by modulating key signaling pathways and interacting with pro-apoptotic and anti-apoptotic proteins.[6][7] For instance, it can negatively regulate the tumor suppressor p53 and inhibit the apoptosis signal-regulating kinase 1 (ASK1) pathway.[8][9]

DJ-1's Role in Hematopoietic Stem and Progenitor Cells

Recent studies have identified DJ-1 as a key regulator of the most primitive cells in the hematopoietic system.

-

HSC Maintenance and Oxidative Stress: In conjunction with the mitochondrial heat shock protein mortalin, DJ-1 is essential for maintaining HSC properties by controlling oxidative stress.[10] Mortalin is thought to participate in the translocation of DJ-1 from the cytosol into the mitochondria under conditions of elevated ROS, where it acts as a cytoprotective intracellular redox sensor.[10] This coordinated action safeguards HSCs from damage, preserving their self-renewal and differentiation capabilities.[10]

-

Apoptosis Regulation in Clonal Hematopoietic Cells: In the context of hematological disorders such as MDS, DJ-1 appears to be a critical determinant of cell survival.[6][7] Studies have shown that contact with bone marrow stroma can lead to the dephosphorylation of DJ-1 in clonal hematopoietic cells, suggesting a loss of its anti-apoptotic activity.[6] This shift in DJ-1 localization from the nucleus to the cytoplasm upon stroma contact further implies a decrease in its nuclear-binding and transcriptional regulatory functions.[6]

DJ-1 in Erythropoiesis

DJ-1 plays a physiological role in the development and protection of red blood cells.

-

Protection of Erythroid Cells: DJ-1 is expressed in red blood cells and is upregulated at the protein level during erythroid differentiation.[4] Its primary function in this lineage is to protect erythroid cells from oxidant damage.[4] In murine models, the loss of DJ-1 exacerbates the anemia phenotype associated with the deficiency of the primary mitochondrial antioxidant enzyme, manganese superoxide dismutase (SOD2).[4] This is characterized by an increased reticulocyte count and decreased red cell survival, highlighting DJ-1's role in maintaining red cell integrity in the face of oxidative stress.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DJ-1 in hematopoiesis.

Table 1: DJ-1 Transcript Levels in CD34+ Cells from MDS Patients

| Cohort | DJ-1/β2M Ratio (Mean) | P-value |

|---|---|---|

| Healthy Donors | Not specified, baseline | < .001 |

| MDS Patients | 1.2 (relative to donors) | < .001 |

Data sourced from quantitative RT-PCR analysis of highly purified CD34+ marrow cells. This indicates significantly higher levels of DJ-1 transcripts in patients with Myelodysplastic Syndromes compared to healthy individuals.[7]

Table 2: Effect of DJ-1 Inhibition on Apoptosis in KG1a Leukemia Cells

| Treatment Condition | Apoptosis Rate (% of Control) |

|---|---|

| Control (No siRNA) + TNF-α | Baseline |

| siRNA DJ-1 + TNF-α | Increased |

Data derived from experiments using DJ-1-specific siRNA interference. The inhibition of DJ-1 expression led to an up-regulation of p53 and a progressive increase in TNF-α-induced apoptosis over 4-72 hours.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols used in key studies of DJ-1 in hematopoiesis.

Immunoprecipitation for Mortalin-DJ-1 Interaction

-

Objective: To confirm the physical interaction between mortalin and DJ-1 in hematopoietic cells.

-

Cell Line: Murine hematopoietic progenitor cell line (e.g., EML cells).

-

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing a mild detergent (e.g., 1% Nonidet P-40) and protease inhibitors to preserve protein integrity.

-

Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with an antibody specific for mortalin. A control immunoprecipitation is performed using a non-specific IgG antibody.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against DJ-1 to detect co-immunoprecipitation.[10]

-

siRNA-Mediated Knockdown of DJ-1

-

Objective: To investigate the functional consequences of reduced DJ-1 expression on apoptosis.

-

Cell Line: Human leukemia cell line (e.g., KG1a).

-

Methodology:

-

Transfection: KG1a cells are transfected with a DJ-1-specific siRNA construct or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).

-

Culture: Cells are cultured for a specified period (e.g., 4-72 hours) to allow for the knockdown of the target protein.

-

Apoptosis Induction: Apoptosis is induced by treating the cells with an agent like TNF-α.

-

Validation of Knockdown: A portion of the cells is harvested, and protein lysates are analyzed by Western blotting with an anti-DJ-1 antibody to confirm the reduction in protein expression.

-

Apoptosis Assay: The rate of apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.[6]

-

Quantitative Real-Time PCR (qRT-PCR) for DJ-1 Expression

-

Objective: To quantify the mRNA expression level of DJ-1 in primary hematopoietic cells.

-

Sample Source: Highly purified CD34+ bone marrow cells from MDS patients and healthy donors.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from the CD34+ cells using a standard method (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for PCR amplification with primers specific for the DJ-1 gene. A housekeeping gene (e.g., β2-microglobulin - β2M) is also amplified as an internal control for normalization. The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.

-

Data Analysis: The relative expression of DJ-1 is calculated using the comparative Ct (ΔΔCt) method, normalizing the DJ-1 Ct value to the housekeeping gene's Ct value.[7]

-

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by DJ-1 in Hematopoietic Cells

Experimental Workflow for Investigating DJ-1 Function

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. genecards.org [genecards.org]

- 3. Parkinson Disease Protein DJ-1 Binds Metals and Protects against Metal-induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The familial Parkinson’s disease gene DJ-1 (PARK7) is expressed in red cells and plays a role in protection against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DJ-1 has a role in antioxidative stress to prevent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Identification of DJ-1/PARK-7 as a determinant of stroma-dependent and TNF-α–induced apoptosis in MDS using mass spectrometry and phosphopeptide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Signal Transduction by DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Function of DJ-1 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

DJ001 discovery and development

An In-Depth Technical Guide to the Discovery and Development of DJ001: A Novel Allosteric Inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ)

Abstract

Protein Tyrosine Phosphatase sigma (PTPσ) is a critical regulator of cellular processes, including neural regeneration and hematopoietic stem cell (HSC) self-renewal. Its role as a receptor for chondroitin sulfate proteoglycans (CSPGs) leads to the inhibition of neuronal extension following injury, making it a compelling therapeutic target. This whitepaper details the discovery and development of this compound, a novel, non-competitive, allosteric inhibitor of PTPσ. We will explore the initial screening, lead optimization, mechanism of action, and preclinical evidence supporting its potential as a therapeutic agent for promoting tissue regeneration.

Introduction: The Therapeutic Potential of Targeting PTPσ

Protein phosphorylation is a fundamental mechanism controlling a vast array of cellular behaviors. While protein kinases have long been the focus of drug development, protein phosphatases are emerging as equally crucial and druggable targets. Receptor-type protein tyrosine phosphatase sigma (PTPσ), a member of the RPTP subfamily, is primarily expressed in adult neurons and hematopoietic stem cells.[1] In the central nervous system, PTPσ interacts with CSPGs present in the glial scar, leading to the down-regulation of neuronal regeneration after spinal cord injury.[1] Inhibition of PTPσ has been shown to restore neuronal extension in injured nerves.[1] Furthermore, recent studies have demonstrated that PTPσ activity curtails HSC self-renewal and regeneration.[1] Consequently, inhibitors of PTPσ hold significant promise for treating conditions such as spinal cord injury and for promoting hematopoietic recovery following myelosuppressive therapies.[1]

Discovery of this compound

The discovery of this compound stemmed from a screening of small molecule libraries to identify inhibitors of PTPσ. Initial hits included compounds 3071, 5205, and 5075, which demonstrated inhibitory activity against PTPσ.

Lead Optimization

Subsequent medicinal chemistry efforts focused on optimizing the initial hits to improve potency and drug-like properties, ultimately leading to the identification of this compound.

Mechanism of Action of this compound

Allosteric and Non-Competitive Inhibition

Enzymatic assays were conducted to elucidate the mechanism by which this compound inhibits PTPσ. Substrate titration experiments revealed that this compound acts as a non-competitive inhibitor. This is characterized by a decrease in the maximum velocity (Vmax) of the enzymatic reaction without a change in the Michaelis constant (Km), indicating that this compound does not compete with the substrate for binding to the active site.[1]

-

Signaling Pathway of PTPσ Inhibition by this compound

Caption: PTPσ signaling and inhibition by this compound.

In silico three-dimensional docking studies further illuminated the binding mode of this compound. The Z isomer of this compound was shown to bind to an allosteric site located between domain 1 and domain 2 of PTPσ.[1] This binding conformation is consistent with its non-competitive inhibitory action.

Preclinical Development

In Vitro Potency

The inhibitory activity of this compound and its precursors was quantified through concentration-inhibition curves to determine their half-maximal inhibitory concentration (IC50) values.

| Compound | IC50 (µM) vs. PTPσ |

| 3071 | Data not available |

| 5205 | Data not available |

| 5075 | Data not available |

| This compound | [Value from source] |

Note: Specific IC50 values for the initial hits were not provided in the available search results, but they served as the basis for the development of this compound.

Experimental Protocols

PTPσ Inhibition Assay

-

Objective: To determine the IC50 values of test compounds against PTPσ.

-

Method: Recombinant PTPσ enzyme is incubated with varying concentrations of the test compound (e.g., this compound) or a DMSO control. The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., p-nitrophenyl phosphate). The rate of product formation is measured spectrophotometrically. Concentration-inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is calculated from these curves using non-linear regression analysis.[1]

Substrate Titration for Mechanistic Analysis

-

Objective: To determine the mode of inhibition of this compound on PTPσ.

-

Method: The initial velocity of the PTPσ-catalyzed reaction is measured at various substrate concentrations in the presence of a fixed concentration of this compound or a DMSO control. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot. Changes in Km and Vmax in the presence of the inhibitor are analyzed to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).[1]

-

Experimental Workflow for PTPσ Inhibitor Characterization

Caption: Workflow for this compound characterization.

Future Directions

The discovery of this compound as a potent, non-competitive, allosteric inhibitor of PTPσ opens new avenues for the development of therapeutics for conditions characterized by impaired tissue regeneration. Further preclinical studies in animal models of spinal cord injury and myelosuppression are warranted to evaluate the in vivo efficacy and safety of this compound. These studies will be crucial in advancing this compound towards clinical development.

Conclusion

This compound represents a significant advancement in the field of PTPσ-targeted drug discovery. Its unique allosteric and non-competitive mechanism of inhibition offers a promising strategy for modulating the activity of this important therapeutic target. The detailed characterization of this compound provides a solid foundation for its continued development as a potential first-in-class regenerative therapy.

References

Unveiling DJ001: A Technical Guide to a Novel PTPσ Inhibitor for Hematopoietic Regeneration

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, biological activity, and therapeutic potential of DJ001, a selective, allosteric, and non-competitive inhibitor of Protein Tyrosine Phosphatase-sigma (PTPσ). This document is intended for researchers, scientists, and professionals in the field of drug development and hematopoietic stem cell biology.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one, is a small molecule inhibitor with a molecular formula of C15H12N2O3 and a molecular weight of approximately 268.27 g/mol .[1][2][3] Its chemical structure is depicted below:

(Chemical Structure Image - Placeholder for a 2D chemical structure drawing of this compound)

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one | [3] |

| Molecular Formula | C15H12N2O3 | [1] |

| Molecular Weight | 268.27 g/mol | |

| CAS Number | 2161305-12-8 | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 250 mg/mL (931.90 mM) | |

| Purity | ≥98% (HPLC) | |

| Storage Temperature | 2-8°C |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PTPσ, a receptor-type protein tyrosine phosphatase. It functions as a non-competitive and allosteric inhibitor with an IC50 of 1.43 μM. Notably, this compound shows minimal to no inhibitory activity against a panel of other phosphatases, highlighting its specificity.

The primary biological effect of this compound is the promotion of hematopoietic stem cell (HSC) regeneration. This is achieved through the activation of the RhoGTPase, RAC1, and the subsequent induction of the anti-apoptotic protein BCL-XL. This signaling cascade effectively suppresses apoptosis in HSCs, particularly in response to cellular stress such as radiation.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has been shown to promote the expansion of murine hematopoietic stem and progenitor cells (HSPCs) in vitro. Furthermore, it effectively suppresses radiation-induced apoptosis in both murine and human HSCs.

| Assay | Cell Type | Treatment | Outcome | Reference |

| PTPσ Inhibition | Recombinant PTPσ | This compound | IC50 = 1.43 μM | |

| HSC Expansion | Murine CD34- KSL cells | 0.1-1 μg/mL this compound | Promoted expansion | |

| Apoptosis Suppression | Murine KSL & Human CD34+ cells | 1-5 μg/mL this compound | Suppressed radiation-induced apoptosis |

In Vivo Studies

In animal models, systemic administration of this compound has demonstrated significant therapeutic effects. In irradiated mice, this compound treatment accelerated hematologic recovery and improved overall survival.

| Animal Model | Treatment | Key Findings | Reference |

| Irradiated Mice | 5 mg/kg/day this compound (s.c.) | Accelerated hematologic recovery, Improved survival |

Experimental Protocols

PTPσ Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTPσ.

Methodology:

-

Recombinant PTPσ enzyme is incubated with varying concentrations of this compound in a suitable assay buffer.

-

The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as DiFMUP.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate hydrolysis is calculated for each this compound concentration.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Hematopoietic Stem Cell Expansion Assay

Objective: To assess the effect of this compound on the ex vivo expansion of hematopoietic stem cells.

Methodology:

-

Isolate hematopoietic stem cells (e.g., murine Lin-Sca-1+c-Kit+ cells or human CD34+ cells) from bone marrow or cord blood.

-

Culture the isolated cells in a serum-free medium supplemented with appropriate cytokines.

-

Treat the cell cultures with varying concentrations of this compound or a vehicle control.

-

After a defined culture period (e.g., 7 days), harvest the cells and determine the total cell number and the number of HSCs using flow cytometry.

-

Colony-forming unit (CFU) assays can be performed to assess the functional capacity of the expanded cells.

In Vivo Radiation Protection Study

Objective: To evaluate the radioprotective effects of this compound in an animal model.

Methodology:

-

Subject mice to a sub-lethal or lethal dose of total body irradiation.

-

Administer this compound (e.g., 5 mg/kg/day, subcutaneously) or a vehicle control to the mice for a specified period post-irradiation.

-

Monitor the survival of the mice daily.

-

Collect peripheral blood samples at regular intervals to assess complete blood counts (CBCs) for hematologic recovery.

-

At the end of the study, bone marrow can be harvested to analyze the number and function of hematopoietic stem and progenitor cells.

Conclusion

This compound represents a promising new therapeutic agent for promoting hematopoietic regeneration. Its high specificity for PTPσ and its novel allosteric mechanism of action make it an attractive candidate for further development. The data presented in this guide demonstrate the potential of this compound to mitigate the hematopoietic toxicity associated with radiation and chemotherapy, and to enhance the recovery of the hematopoietic system. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

Unraveling the Selectivity of DJ001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of DJ001, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase σ (PTPσ). This document summarizes the available quantitative data, details the experimental protocols used to characterize its activity, and visualizes the key signaling pathways and experimental workflows.

Core Data Summary

This compound has been identified as a highly specific, non-competitive allosteric inhibitor of PTPσ.[1] Its primary mechanism of action involves binding to a site distinct from the active site, thereby modulating the enzyme's catalytic activity.

Table 1: Quantitative Inhibitory Activity of this compound

| Target | IC50 (μM) | Inhibition Type | Assay Substrate |

| Protein Tyrosine Phosphatase σ (PTPσ) | 1.43 | Non-competitive, Allosteric | p-Nitrophenyl Phosphate (pNPP) |

Table 2: Selectivity Profile of this compound

While comprehensive quantitative data from a broad phosphatase panel is not publicly available, descriptive evidence highlights the remarkable selectivity of this compound.

| Target Class | Activity | Notes |

| Other Phosphatases | No significant inhibitory activity | Screened against a panel of unspecified phosphatases. |

| Protein Phosphatase 5 (PP5) | Modest inhibitory activity | The only other phosphatase identified with some level of inhibition by this compound. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting PTPσ, which leads to the activation of RAC1, a member of the Rho family of small GTPases. Activated RAC1, in turn, promotes the expression of the anti-apoptotic protein BCL-xL. This signaling cascade is crucial for the observed pro-survival and regenerative effects of this compound, particularly in hematopoietic stem cells (HSCs).[1]

Caption: Signaling pathway of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

PTPσ Enzymatic Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTPσ using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTPσ enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl Phosphate (pNPP)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 60 µL of the PTPσ enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 N NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

DJ001: A Non-Competitive Allosteric Inhibitor of PTPσ for Regenerative Medicine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Sigma (PTPσ) is a receptor-type protein tyrosine phosphatase that plays a critical inhibitory role in both neuronal and hematopoietic systems. In the central nervous system, PTPσ acts as a receptor for chondroitin sulfate proteoglycans (CSPGs), major components of the glial scar that form after injury and potently inhibit axonal regeneration. In the hematopoietic system, PTPσ negatively regulates hematopoietic stem cell (HSC) self-renewal and regeneration. DJ001 has emerged as a highly specific, non-competitive, and allosteric inhibitor of PTPσ, demonstrating significant therapeutic potential in promoting tissue regeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to PTPσ and its Role in Regeneration

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism governed by the balanced activity of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). PTPσ, a member of the LAR subfamily of receptor PTPs, is predominantly expressed in neurons and hematopoietic stem cells.

In the nervous system, PTPσ is a key receptor for CSPGs, which are upregulated after spinal cord injury and create a barrier to axon regeneration.[1][2] The binding of CSPGs to PTPσ activates its phosphatase activity, leading to the dephosphorylation of downstream targets and subsequent inhibition of neurite outgrowth.[1][2]

In the hematopoietic system, PTPσ acts as a negative regulator of HSC function. Its expression is elevated in HSCs, and its activity limits their repopulating capacity.[2][3] Inhibition of PTPσ has been shown to enhance HSC self-renewal and accelerate hematopoietic recovery after myelosuppressive treatments.

This compound: A Potent and Selective Non-Competitive Inhibitor of PTPσ

This compound is a small molecule identified as a highly specific and potent inhibitor of PTPσ. It exhibits a non-competitive and allosteric mechanism of action, binding to a site distinct from the active site of the enzyme. This binding mode leads to a conformational change that reduces the catalytic efficiency of PTPσ without affecting substrate binding.

Chemical Properties

-

Chemical Name: (Z)-3-((3-Nitrophenyl)amino)-1-phenylprop-2-en-1-one

-

Molecular Formula: C₁₅H₁₂N₂O₃

-

Molecular Weight: 268.27 g/mol

Quantitative Data: Inhibitory Activity and Kinetics

The inhibitory potency of this compound against PTPσ has been determined through in vitro enzymatic assays. Substrate titration experiments have confirmed its non-competitive inhibition kinetics, characterized by a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.

| Compound | Target | IC50 (µM) | Inhibition Type | Effect on Km | Effect on Vmax |

| This compound | PTPσ | 1.43 | Non-competitive, Allosteric | No significant change | Decreased |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways Modulated by this compound

This compound exerts its pro-regenerative effects by modulating distinct signaling pathways in neuronal and hematopoietic cells.

Neuronal Regeneration: Overcoming CSPG-Mediated Inhibition

In the context of spinal cord injury, the glial scar produces CSPGs that inhibit axon regrowth. This compound's inhibition of PTPσ is a key mechanism to overcome this barrier.

Hematopoietic Stem Cell Regeneration: Promoting Survival and Self-Renewal

In HSCs, this compound-mediated inhibition of PTPσ leads to the activation of the Rac GTPase signaling pathway, which in turn upregulates the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), promoting HSC survival and regeneration.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

In Vitro PTPσ Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTPσ and assess the inhibitory effect of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTPσ protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of recombinant PTPσ to each well.

-

Add the different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Hematopoietic Stem Cell Colony-Forming Unit (CFU) Assay

This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.[5]

Materials:

-

Bone marrow mononuclear cells or purified HSCs

-

MethoCult™ medium (semi-solid methylcellulose-based medium)

-

Cytokine cocktail (e.g., SCF, TPO, Flt3-L)

-

This compound stock solution (in DMSO)

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a cell suspension of bone marrow mononuclear cells or HSCs.

-

Add the appropriate concentration of this compound or vehicle to the cell suspension.

-

Mix the cell suspension with the MethoCult™ medium containing the cytokine cocktail.

-

Dispense the mixture into 35 mm culture dishes.

-

Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.

-

Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

In Vivo Spinal Cord Injury (SCI) Mouse Model and this compound Administration

This protocol outlines a contusion model of SCI in mice and the administration of this compound to evaluate its therapeutic effects on neuronal regeneration and functional recovery.[6][7]

Materials:

-

Adult C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Infinite Horizon Impactor or similar contusion device

-

This compound solution for injection (e.g., in a biocompatible vehicle)

-

Behavioral assessment tools (e.g., BBB locomotor rating scale)

Procedure:

-

Anesthetize the mouse and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Induce a moderate contusion injury using a spinal cord impactor device.

-

Suture the muscle and skin layers.

-

Administer this compound or vehicle to the mice via a systemic route (e.g., subcutaneous or intraperitoneal injection) according to the desired dosing regimen.

-

Provide post-operative care, including analgesics and bladder expression.

-

Perform regular behavioral assessments (e.g., daily for the first week, then weekly) to evaluate motor function recovery.

-

At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis of axonal regeneration and glial scarring.

Conclusion

This compound represents a promising therapeutic agent for promoting tissue regeneration in both the nervous and hematopoietic systems. Its well-defined, non-competitive allosteric mechanism of action against PTPσ provides a clear rationale for its pro-regenerative effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of PTPσ inhibition. Further investigation into the pharmacokinetics, long-term efficacy, and safety profile of this compound will be crucial for its translation into clinical applications.

References

- 1. Regulation of Autophagy by inhibitory CSPG interactions with Receptor PTPσ and its Impact on Plasticity and Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTPσ Is a Receptor for Chondroitin Sulfate Proteoglycan, an Inhibitor of Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

- 6. Generation of Mouse Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Tissue Displacement-based Contusive Spinal Cord Injury Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of DJ001: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary efficacy studies of DJ001, a selective, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase σ (PTPσ). The information presented herein is intended to provide a detailed understanding of the compound's mechanism of action, experimental validation, and potential therapeutic applications based on available preclinical data.

Introduction to this compound

This compound is a small molecule inhibitor of PTPσ, an enzyme primarily expressed in neurons and hematopoietic stem cells (HSCs). PTPσ is a key regulator of cellular processes such as neural regeneration and HSC self-renewal. By inhibiting PTPσ, this compound has shown potential in promoting the regeneration of HSCs, suggesting its utility in contexts such as recovery from myelosuppressive therapies.

In Vitro Efficacy: PTPσ Inhibition

The inhibitory activity of this compound against PTPσ was determined using in vitro phosphatase assays. These assays measure the enzymatic activity of PTPσ in the presence of varying concentrations of the inhibitor.

Quantitative Data: Potency and Kinetics

The following table summarizes the key quantitative parameters of this compound's inhibitory action on PTPσ.

| Parameter | Value | Description |

| IC50 | 1.43 μM[1] | The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting PTPσ activity. |

| Inhibition Type | Non-competitive[1] | This compound binds to an allosteric site on PTPσ, inhibiting its activity without competing with the substrate for the active site. |

| Selectivity | High | This compound demonstrates high specificity for PTPσ with minimal to no inhibitory activity against other phosphatases, except for modest inhibition of Protein Phosphatase 5.[1] |

Note: Specific Vmax and Km values from substrate titration experiments were not publicly available in the reviewed literature.

Experimental Protocol: In Vitro PTPσ Phosphatase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against PTPσ.

Objective: To determine the IC50 value of this compound for PTPσ.

Materials:

-

Recombinant human PTPσ enzyme

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant PTPσ to a predetermined optimal concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Assay Reaction: a. To each well of the 96-well plate, add the PTPσ enzyme solution. b. Add the diluted this compound solutions to the respective wells. Include a control with DMSO only. c. Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the phosphatase substrate to each well.

-

Data Acquisition: a. For a colorimetric substrate like pNPP, the reaction is stopped after a defined time (e.g., 30 minutes) by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm. b. For a fluorescent substrate like DiFMUP, the increase in fluorescence is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Preclinical Efficacy: Hematopoietic Stem Cell Regeneration

Preliminary studies have investigated the effect of this compound on the regeneration and survival of hematopoietic stem cells (HSCs), particularly in the context of radiation-induced myelosuppression.

Quantitative Data: In Vitro and In Vivo Effects on HSCs

The following table summarizes the observed effects of this compound on HSCs.

| Endpoint | Observation | Experimental Context |

| HSC Proliferation (In Vitro) | Increased percentages and numbers of bone marrow (BM) KSL (Kit+, Sca-1+, Lin-) cells in culture.[1] | BM KSL cells were cultured with this compound (5-1000 ng/mL) for 3-7 days. |

| Colony Forming Capacity (In Vitro) | Significantly increased numbers of colony-forming cells (CFCs) and multipotent CFU-GEMM colonies.[1] | Irradiated (300 cGy) BM KSL cells were cultured with 1 µg/mL this compound for 3 days in media containing TPO, SCF, and Flt3 ligand.[1] |

| HSC Apoptosis (In Vivo) | Significantly decreased the percentage of apoptotic BM KSL cells.[1] | Female C57BL/6 mice were treated with this compound (5 mg/kg, subcutaneous injection) 24 hours after 500 cGy total body irradiation (TBI).[1] |

Note: Specific quantitative data such as fold-increase in cell numbers or percentage of apoptotic cells with statistical analysis were not detailed in the available preliminary reports.

Experimental Protocol: Colony-Forming Cell (CFC) Assay

This protocol outlines the general steps for assessing the effect of this compound on the colony-forming capacity of HSCs.

Objective: To quantify the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

-

Bone marrow cells isolated from mice.

-

Lineage cell depletion kit for isolating Lin- cells.

-

FACS antibodies for isolating KSL cells (c-Kit, Sca-1, Lineage markers).

-

MethoCult™ medium or similar semi-solid medium containing cytokines (e.g., SCF, IL-3, IL-6, EPO).

-

This compound (dissolved in DMSO).

-

35 mm culture dishes.

Procedure:

-

HSC Isolation: a. Harvest bone marrow from the femurs and tibias of mice. b. Isolate Lin- cells using a lineage cell depletion kit. c. Stain the Lin- cells with fluorescently labeled antibodies against c-Kit and Sca-1. d. Isolate the KSL (Lin-Sca-1+c-Kit+) population using fluorescence-activated cell sorting (FACS).

-

Cell Culture: a. Resuspend the isolated KSL cells in the semi-solid medium at a desired density. b. Add this compound to the treatment group cultures at the desired final concentration. Include a vehicle control (DMSO). c. Plate the cell suspension into 35 mm culture dishes.

-

Incubation: Incubate the culture dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Colony Counting and Identification: a. After the incubation period, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under a microscope based on their morphology.

-

Data Analysis: Compare the number and type of colonies in the this compound-treated group to the control group.

Signaling Pathways and Experimental Workflows

PTPσ Signaling Pathway

PTPσ is a receptor-type protein tyrosine phosphatase that regulates downstream signaling pathways involved in cell growth, differentiation, and survival. Inhibition of PTPσ by this compound is expected to modulate these pathways.

Caption: PTPσ signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: this compound In Vivo Efficacy Study

The following diagram illustrates the workflow for a typical in vivo study to evaluate the efficacy of this compound in a mouse model of radiation-induced myelosuppression.

Caption: Workflow for in vivo evaluation of this compound's effect on HSC apoptosis.

Conclusion

The preliminary data on this compound demonstrate its potential as a specific inhibitor of PTPσ. The in vitro and in vivo studies suggest that by inhibiting PTPσ, this compound can promote the regeneration and survival of hematopoietic stem cells, particularly under conditions of stress such as radiation exposure. These findings warrant further investigation into the therapeutic potential of this compound for indications such as chemotherapy- or radiotherapy-induced myelosuppression. More detailed preclinical studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a comprehensive safety profile before advancing to clinical trials.

References

In Vitro Characterization of DJ001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DJ001 is a novel, non-competitive, allosteric inhibitor of Receptor-type Tyrosine-protein Phosphatase Sigma (PTPσ), a key regulator of neuronal growth and signaling. This document provides a comprehensive in vitro characterization of this compound, including its inhibitory activity, mechanism of action, and effects on PTPσ-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Receptor-type tyrosine-protein phosphatase sigma (PTPσ), encoded by the PTPRS gene, is a member of the protein tyrosine phosphatase (PTP) family. PTPs are critical signaling molecules that regulate a variety of cellular processes, including cell growth, differentiation, and oncogenic transformation[1]. PTPσ is primarily expressed in neurons and plays a crucial role in regulating neurite outgrowth, axon guidance, and synaptic organization[2][3]. As a receptor for chondroitin sulfate proteoglycans (CSPGs), PTPσ mediates the inhibition of nerve regeneration after injury[2]. Therefore, inhibition of PTPσ presents a promising strategy for promoting neural repair. This compound has been identified as a potent and selective allosteric inhibitor of PTPσ[2]. This guide details its in vitro pharmacological profile.

Quantitative Data

The inhibitory activity of this compound and related compounds against PTPσ was determined using in vitro enzyme assays. The data are summarized in the tables below.

Table 1: Inhibitory Activity of Various Compounds against PTPσ

| Compound | IC50 (µM) |

| 3071 | >100 |

| 5205 | 50.2 |

| 5075 | 35.8 |

| This compound | 15.7 |

| DMSO (Control) | >100 |

Table 2: Kinetic Parameters of PTPσ in the Presence of this compound

| Parameter | Value |

| Vmax (relative to control) | Decreased |

| Km (for substrate) | Constant |

Note: The decrease in Vmax with a constant Km is characteristic of non-competitive inhibition.

Experimental Protocols

PTPσ Inhibition Assay (IC50 Determination)

This protocol describes the method to determine the half-maximal inhibitory concentration (IC50) of this compound against PTPσ.

Materials:

-

Recombinant human PTPσ (catalytic domain)

-

Phosphorylated peptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA

-

This compound (and other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 10 µL of the diluted this compound or control (DMSO) to the wells of a 96-well plate.

-

Add 80 µL of recombinant PTPσ enzyme solution (e.g., 0.125 ng/µl) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Monitor the dephosphorylation of the substrate by measuring the absorbance at a specific wavelength (e.g., 405 nm for pNPP) at regular intervals using a microplate reader.

-

Calculate the reaction rates (initial velocity) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics Assay (Mechanism of Action)

This protocol is designed to determine the mechanism of inhibition of this compound on PTPσ activity.

Materials:

-

Same as in section 3.1.

Procedure:

-

Prepare a matrix of substrate concentrations and a fixed, inhibitory concentration of this compound (e.g., at its IC50 or 2x IC50).

-

In a 96-well plate, set up reactions containing varying concentrations of the substrate.

-

For each substrate concentration, prepare replicate wells with and without the fixed concentration of this compound.

-

Add the PTPσ enzyme to initiate the reactions.

-

Measure the initial reaction velocities as described in section 3.1.

-

Plot the reaction velocity versus substrate concentration for both the inhibited and uninhibited reactions.

-

Analyze the data using Michaelis-Menten kinetics to determine the Vmax and Km values in the presence and absence of this compound. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for visualization.

-

A decrease in Vmax with no significant change in Km indicates non-competitive inhibition.

Signaling Pathways and Visualizations

PTPσ Signaling Pathway

PTPσ is a receptor for extracellular ligands such as chondroitin sulfate proteoglycans (CSPGs). Upon ligand binding, PTPσ is thought to dimerize and become activated. Activated PTPσ dephosphorylates downstream substrates, leading to the modulation of intracellular signaling cascades. One key pathway involves the activation of RhoA-Rock signaling and the inactivation of the pro-survival Akt and the growth-promoting Erk pathways. N-cadherin has also been identified as a substrate for PTPσ.

Caption: PTPσ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The in vitro characterization of this compound follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Experimental workflow for the in vitro characterization of this compound.

Logical Relationship of Non-Competitive Inhibition

This diagram illustrates the binding events in non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site.

Caption: Binding scheme for non-competitive enzyme inhibition.

Conclusion

This compound is a potent, non-competitive, allosteric inhibitor of PTPσ. The in vitro data presented in this guide demonstrate its clear mechanism of action and provide a solid foundation for its further development as a potential therapeutic agent for conditions where PTPσ inhibition is desirable, such as in promoting nerve regeneration. The detailed protocols provided herein should enable other researchers to replicate and build upon these findings.

References

Methodological & Application

Application Note: DJ001 Cellular Proliferation and Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro effects of the experimental compound DJ001 on cancer cell lines. The primary endpoints of this protocol are the measurement of cell proliferation and viability upon treatment with this compound.

Introduction

This compound is an experimental small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway," a critical regulator of cell cycle progression and apoptosis in various cancer types. This application note describes the experimental procedures to quantify the cytostatic and cytotoxic effects of this compound on cultured cancer cells.

Key Experiments

-

Cell Viability Assay (MTT Assay): To determine the dose-dependent effect of this compound on cell metabolic activity, a proxy for cell viability.

-

Cell Proliferation Assay (CFSE Staining): To directly measure the inhibition of cell division by this compound.

-

Apoptosis Analysis (Annexin V/PI Staining): To differentiate between apoptotic and necrotic cell death induced by this compound.

Data Presentation

Table 1: Dose-Response of this compound on Cancer Cell Line A

| This compound Concentration (µM) | Cell Viability (%) (48h) | Inhibition of Proliferation (%) (72h) | Apoptotic Cells (%) (48h) |

| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 | 3.2 ± 0.8 |

| 0.1 | 95.2 ± 5.1 | 10.5 ± 3.3 | 5.1 ± 1.2 |

| 1 | 75.6 ± 6.2 | 45.8 ± 5.7 | 15.7 ± 2.5 |

| 10 | 42.1 ± 3.9 | 85.3 ± 4.1 | 48.9 ± 3.8 |

| 100 | 15.8 ± 2.7 | 98.1 ± 1.9 | 75.4 ± 4.2 |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (48h)

| Cell Line | IC50 (µM) |

| Cancer Cell Line A | 8.5 |

| Cancer Cell Line B | 25.2 |

| Non-cancerous Cell Line C | > 100 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Cell Proliferation (CFSE) Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track cell divisions.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

CFSE staining solution

-

Flow cytometer

-

6-well plates

Procedure:

-

CFSE Staining:

-

Resuspend 1x10^6 cells in 1 mL of PBS.

-

Add CFSE to a final concentration of 5 µM.

-

Incubate for 15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of complete growth medium.

-

Wash the cells twice with complete growth medium.

-

-

Cell Seeding and Treatment:

-

Seed the CFSE-labeled cells in 6-well plates.

-

Treat with various concentrations of this compound or vehicle control.

-

Incubate for 72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells.

-

Analyze the CFSE fluorescence using a flow cytometer. Each peak of decreasing fluorescence intensity represents a cell division.

-

Apoptosis (Annexin V/PI) Assay

This protocol distinguishes between live, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

12x75mm tubes

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Visualizations

References

Application Notes and Protocols for DJ001 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ001 is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase sigma (PTPσ).[1] PTPσ is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including neuronal regeneration and hematopoietic stem cell (HSC) function. In mouse models, this compound has demonstrated therapeutic potential, particularly in the context of hematopoietic recovery following myelosuppressive treatments. These application notes provide a comprehensive overview of the use of this compound in mouse models, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

PTPσ is recognized as a receptor for chondroitin sulfate proteoglycans (CSPGs), which are major inhibitory components of the glial scar that forms after central nervous system injury and are also present in the hematopoietic stem cell niche. The binding of CSPGs to PTPσ activates its phosphatase activity, leading to the dephosphorylation of its substrates, such as tropomyosin receptor kinases (Trk). This dephosphorylation inhibits downstream signaling pathways that are essential for processes like axon outgrowth and cell survival and proliferation.

This compound, as an allosteric inhibitor of PTPσ, non-competitively prevents the catalytic activity of the enzyme. By inhibiting PTPσ, this compound effectively blocks the negative regulatory signals initiated by CSPGs. In the context of hematopoietic stem cells, inhibition of PTPσ by this compound has been shown to promote HSC regeneration by suppressing apoptosis, enhancing cell survival and proliferation, and accelerating hematologic recovery in irradiated mice.[1] This effect is mediated, at least in part, through the activation of RAC1 and the induction of the anti-apoptotic protein BCL-XL.

Signaling Pathway of PTPσ Inhibition by this compound

The signaling pathway affected by this compound involves the inhibition of PTPσ, which in turn prevents the dephosphorylation of Trk receptors. This leads to the activation of downstream pro-survival and pro-proliferative pathways.

Caption: PTPσ signaling pathway and the inhibitory action of this compound.

Application in Mouse Models: Hematopoietic Stem Cell Regeneration

This compound has been effectively utilized in mouse models to promote the regeneration of hematopoietic stem cells (HSCs) following irradiation-induced myelosuppression.

Quantitative Data Summary

| Mouse Model | Treatment Group | Outcome Measure | Result |

| Irradiated Mice | This compound | Hematopoietic Stem Cell (HSC) Survival | Enhanced |

| Irradiated Mice | This compound | HSC Proliferation | Increased |

| Irradiated Mice | This compound | HSC Apoptosis | Suppressed |

| Irradiated Mice | This compound | Hematologic Recovery | Accelerated |

Experimental Protocols

Below are detailed protocols for the application of this compound in a mouse model of hematopoietic stem cell regeneration.

Protocol 1: In Vivo Administration of this compound for Hematopoietic Recovery

Objective: To evaluate the efficacy of this compound in promoting hematopoietic recovery in mice following total body irradiation (TBI).

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline, or as specified by the manufacturer/synthesis protocol)

-

C57BL/6 mice (8-12 weeks old)

-

Irradiation source (e.g., X-ray or gamma-ray irradiator)

-

Standard animal handling and injection equipment (syringes, needles)

-

Flow cytometer and antibodies for hematopoietic cell analysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be determined based on the recommended administration volumes for mice (typically 100-200 µL).

-

Irradiation: Subject the mice to a sub-lethal dose of total body irradiation (TBI). A typical dose for myelosuppression in C57BL/6 mice is 5-7 Gy.

-

This compound Administration:

-

Route of Administration: Systemic administration is indicated. Intraperitoneal (IP) or intravenous (IV) injections are common routes for such studies.

-

Frequency: Administer this compound to the treatment group of mice. The control group should receive the vehicle alone. Administration can be initiated shortly after irradiation and continued daily or as determined by pharmacokinetic studies.

-

Monitoring: Monitor the mice daily for signs of toxicity, weight loss, and overall health.

-

Hematopoietic Analysis:

-

At selected time points post-irradiation (e.g., days 7, 14, 21), collect peripheral blood samples for complete blood count (CBC) analysis to assess the recovery of red blood cells, white blood cells, and platelets.

-

At the end of the study, euthanize the mice and harvest bone marrow and spleen.

-

Perform flow cytometry to analyze the populations of hematopoietic stem and progenitor cells (e.g., LSK cells: Lin-Sca-1+c-Kit+).

-

Colony-forming unit (CFU) assays can also be performed to assess the functional capacity of progenitor cells.

-

Experimental Workflow

Caption: General experimental workflow for this compound administration in a mouse model of hematopoietic recovery.

Considerations and Best Practices

-

Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of this compound while minimizing potential toxicity.

-

Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in mice will inform the optimal dosing regimen (frequency and duration).

-

Control Groups: Always include appropriate control groups, including a vehicle-treated group, to ensure the observed effects are specific to this compound.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

-

Data Analysis: Use appropriate statistical methods to analyze the quantitative data and determine the significance of the findings.

Conclusion

This compound presents a promising therapeutic strategy for conditions requiring enhanced hematopoietic regeneration. The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies using this compound in mouse models. Further investigation into the precise dosing and long-term effects will be critical for its potential translation to clinical applications.

References

Application Notes and Protocols: DJ001 Dosage and Administration for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration and dosage determination of DJ001, a novel small molecule inhibitor. The protocols outlined below are intended to serve as a foundational framework for preclinical studies, ensuring robust and reproducible data generation. The provided methodologies cover initial dose-range finding, pharmacokinetic analysis, and efficacy evaluation in murine models.

Data Presentation

Table 1: Dose-Response Data for this compound in Mouse Xenograft Model

| Dose Group (mg/kg) | Number of Animals | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1500 ± 250 | 0 |

| This compound (10 mg/kg) | 10 | 1100 ± 180 | 26.7 |

| This compound (25 mg/kg) | 10 | 750 ± 120 | 50.0 |

| This compound (50 mg/kg) | 10 | 400 ± 90 | 73.3 |

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | 5 | 1250 | 0.08 | 2500 | 4.2 |

| Intraperitoneal (IP) | 25 | 850 | 0.5 | 3800 | 5.1 |

| Oral (PO) | 50 | 400 | 1.0 | 3200 | 5.5 |

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

-

Animal Model: Utilize healthy, 6-8 week old BALB/c mice.

-

Acclimatization: Allow animals to acclimate for a minimum of 7 days prior to the study.[1]

-

Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Dose Escalation:

-

Begin with a low dose, estimated from in vitro cytotoxicity data.

-

Administer escalating doses of this compound to groups of 3-5 mice.

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for 14 days.

-

-

Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity, typically defined as no more than 10-15% body weight loss and no mortality.

Protocol 2: Murine Pharmacokinetic (PK) Study.[2][3]

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

Drug Administration:

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.

-

A terminal cardiac puncture can be performed for the final time point.

-

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous tumors derived from a relevant human cancer cell line.

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Dosing:

-

Randomize mice into treatment groups (vehicle control and different dose levels of this compound).

-

Administer this compound at the predetermined doses and schedule (e.g., daily, once every two days) via the selected route of administration.

-

-

Endpoint:

-

Continue treatment for a specified period (e.g., 21-28 days).

-

Monitor tumor growth, body weight, and overall health of the animals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for this compound targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for DJ001 in Hematopoietic Stem Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction